molecular formula C19H21NO B3406366 (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide CAS No. 307539-57-7

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No. B3406366
CAS RN: 307539-57-7
M. Wt: 279.4 g/mol
InChI Key: USZANJQRNDPTRA-OUKQBFOZSA-N
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Description

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide, also known as MPPE, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide acts as a competitive inhibitor of PKC epsilon by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cellular signaling pathways that are regulated by PKC epsilon.
Biochemical and Physiological Effects:
Studies have shown that (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide has been shown to have potential therapeutic effects in cardiovascular disease by reducing inflammation and oxidative stress. (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide has also been studied for its potential use in neurological disorders, as PKC epsilon has been implicated in the development of Alzheimer's disease and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide in lab experiments is its selectivity for PKC epsilon. This allows for more specific targeting of cellular processes regulated by this enzyme. However, one limitation is that (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide may not be effective in all cell types or disease models, as the role of PKC epsilon can vary depending on the context.

Future Directions

For (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide research include further studies to elucidate the specific cellular processes regulated by PKC epsilon that are affected by (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide. In addition, studies to identify potential biomarkers for response to (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide treatment in cancer and cardiovascular disease are needed. Finally, studies to identify potential side effects of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide treatment in vivo are necessary before clinical trials can be conducted.

Scientific Research Applications

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide has been primarily studied for its potential use as a selective inhibitor of the protein kinase C (PKC) epsilon isoform. PKC epsilon is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC epsilon has been shown to have potential therapeutic effects in cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZANJQRNDPTRA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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